2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4S/c27-16-21-20(18-9-3-1-4-10-18)15-24(19-11-5-2-6-12-19)30-26(21)31-17-25-28-22-13-7-8-14-23(22)29-25/h1-15H,17H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTYWFBHTGHEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the benzimidazole moiety, which is then linked to the nicotinonitrile core through a thioether linkage. The reaction conditions often involve the use of solvents like methanol and catalysts such as potassium hydroxide (KOH) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents like sodium borohydride (NaBH₄), and nucleophiles like sodium azide (NaN₃). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry Applications
BDP has been investigated for its potential as a pharmacological agent. The following sections detail its applications in drug discovery and development.
Anticancer Activity
Recent studies have shown that BDP exhibits significant anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis. For instance, derivatives of benzodiazole have been linked to the inhibition of tumor growth in various cancer models. BDP's ability to interact with DNA and RNA synthesis pathways makes it a candidate for further development in oncology .
Antimicrobial Properties
BDP has also been evaluated for its antimicrobial activity. Compounds containing sulfur and nitrogen heterocycles have demonstrated efficacy against a range of bacterial strains. Preliminary tests suggest that BDP may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Neuroprotective Effects
The neuroprotective effects of benzodiazole derivatives have been widely studied, with implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. BDP may enhance cognitive function by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Materials Science Applications
Beyond medicinal chemistry, BDP has potential applications in materials science.
Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, BDP can be utilized in the fabrication of OLEDs. The compound's ability to emit light when subjected to an electric field positions it as a suitable candidate for developing efficient light-emitting devices. Research into the photophysical properties of BDP suggests that it could lead to advancements in display technologies .
Photovoltaic Cells
BDP's electronic characteristics also make it a potential material for organic photovoltaic cells. Studies indicate that compounds with similar structures can enhance charge transport efficiency, thereby improving the overall performance of solar cells. This application is particularly relevant in the context of renewable energy technologies .
Case Studies
The following case studies illustrate the practical applications of BDP:
Mechanism of Action
The mechanism of action of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to bind to DNA and RNA, thereby affecting various biological processes . Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, which can disrupt metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-[(1H-benzimidazol-2-ylmethyl)thio]ethanol hydrochloride: This compound shares the benzimidazole moiety but has different functional groups, leading to distinct chemical and biological properties.
2-((1H-benzimidazol-2-ylmethyl)thio)-5-methylnicotinonitrile: This compound is structurally similar but includes a methyl group, which can alter its reactivity and applications.
Uniqueness
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is unique due to its combination of a benzimidazole moiety with a nicotinonitrile core, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and material science .
Biological Activity
Overview of the Compound
Chemical Structure:
The compound “2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile” is characterized by a complex structure that includes a benzodiazole moiety and a pyridine ring with a carbonitrile group. Its molecular formula is typically represented as C₁₈H₁₃N₄S.
CAS Number:
The CAS number for this compound is 723747-95-3.
Anticancer Properties
Research indicates that compounds containing benzodiazole and pyridine derivatives often exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit key signaling pathways involved in tumor proliferation, such as the PI3K/AKT/mTOR pathway . While specific studies on this exact compound may be limited, its structural analogs demonstrate potential in cancer therapy.
Antimicrobial Activity
Benzodiazole derivatives have been reported to possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial and fungal strains. The sulfanyl group in the compound may enhance its interaction with microbial targets, leading to increased efficacy .
Enzyme Inhibition
Certain benzodiazole derivatives are known to act as enzyme inhibitors. They can inhibit enzymes involved in important biological processes, potentially leading to therapeutic applications in conditions like hypertension or diabetes. This mechanism could be relevant for the compound if similar interactions are confirmed .
Study 1: Antitumor Activity
A study exploring the antitumor effects of imidazobenzoxazepin compounds found that modifications to their structure significantly impacted their potency against tumors in xenograft models. This suggests that structural elements present in “this compound” could similarly influence its biological activity .
Study 2: Antimicrobial Efficacy
Research on related benzodiazole compounds demonstrated promising results against bacterial infections. The presence of a sulfanyl group was noted to enhance the antimicrobial properties of these compounds, indicating that “this compound” may also exhibit similar effects .
Study 3: Enzyme Inhibition
Another study highlighted the enzyme-inhibiting capabilities of certain pyridine derivatives. These findings suggest that modifications in the pyridine structure can lead to varying degrees of inhibition against specific enzymes, which could be applicable to the compound being analyzed .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A typical route involves refluxing precursors (e.g., thiouracil derivatives, aromatic aldehydes) in acetic anhydride/acetic acid with sodium acetate as a catalyst. For example, refluxing compound 6 with chloroacetic acid and aromatic aldehydes for 2 hours yielded derivatives with ~68% efficiency after crystallization . Optimization can involve adjusting solvent ratios (e.g., acetic anhydride:acetic acid at 10:20 mL), varying catalysts (e.g., sodium ethoxide in ethanol for cyclization), or extending reflux times to improve yield .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies nitrile (CN) stretches at ~2,219 cm⁻¹ and NH/OH groups at ~3,400 cm⁻¹ .
- NMR : -NMR detects aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.2–2.4 ppm), while -NMR confirms nitrile carbons at ~117 ppm and carbonyls at ~165–171 ppm .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 386 for CHNOS) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Crystallization from DMF/water mixtures or acetic acid is commonly used . For example, compound 12 was purified via acidified ice-water precipitation followed by DMF/water recrystallization (57% yield) . Column chromatography with silica gel (eluent: ethyl acetate/hexane) may resolve polar by-products .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts, IR peaks) be resolved during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental -NMR (e.g., δ 7.94 ppm for =CH in 11a ) with computational predictions (DFT) .
- Complementary Techniques : Use -NMR to confirm ambiguous peaks (e.g., nitrile carbons at 117 ppm) and MS to verify molecular ion consistency .
- Deuterium Exchange : Identify exchangeable protons (e.g., NH at δ 9.59 ppm in 12 ) via DO treatment .
Q. What computational methods are recommended to predict molecular geometry and electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond angles (e.g., C10–C12–C20: 109.5°) and compare with X-ray data (e.g., S1–C1 bond length: 1.7601 Å) to validate models .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., π-π stacking in pyridine rings) using crystallographic data .
Q. How does the substitution pattern on the benzodiazole ring influence reactivity and stability?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., 2,4,6-trimethylbenzaldehyde in 11a ) reduce reaction yields (68%) due to hindered cyclization .
- Electronic Effects : Electron-withdrawing groups (e.g., –CN in 11b ) stabilize intermediates via resonance, enhancing nitrile reactivity .
- Stability Studies : Monitor degradation via HPLC under varying pH/temperature to identify labile substituents .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields (e.g., 57% vs. 68%) for similar derivatives?
- Methodological Answer :
- Control Experiments : Replicate synthesis under identical conditions (e.g., sodium acetate catalyst, 2-hour reflux) to isolate variables .
- By-Product Analysis : Use LC-MS to identify side products (e.g., unreacted aldehydes) that reduce yield .
- Catalyst Screening : Test alternatives (e.g., KCO) to improve efficiency, as seen in triazolo[1,5-β]pyridine syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
